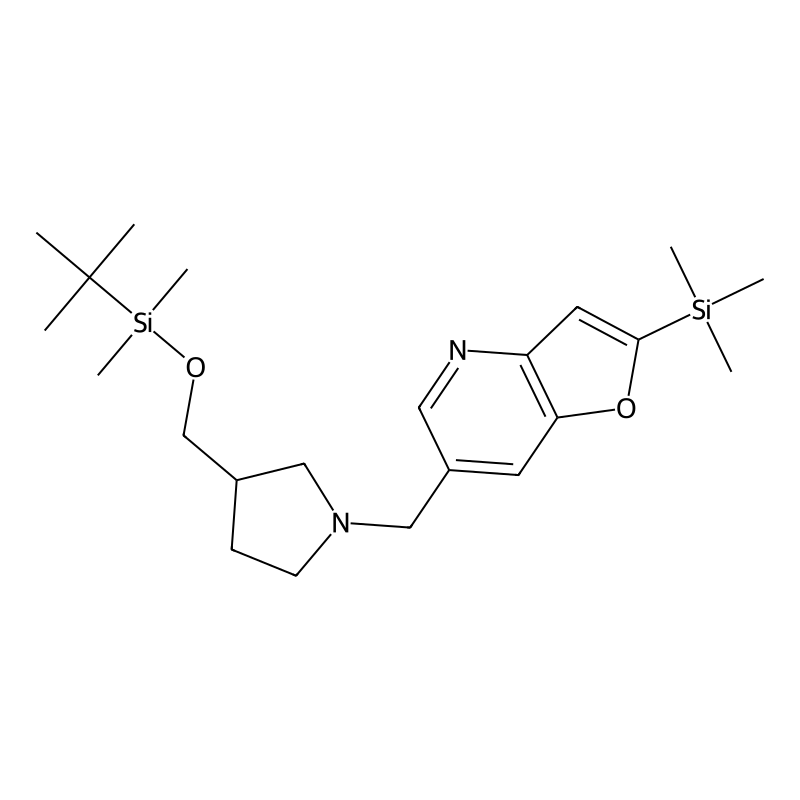

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a complex organic compound with the molecular formula C₂₂H₃₈N₂O₂Si₂. This compound features a furo[3,2-b]pyridine core, which is a bicyclic structure comprising a furan and pyridine ring. The presence of tert-butyldimethylsilyloxy and trimethylsilyl groups enhances its stability and solubility, making it suitable for various chemical applications. The compound is classified as an irritant, indicating that it requires careful handling in laboratory settings .

The chemical behavior of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine can be characterized by several types of reactions:

- Nucleophilic Substitution: The silyloxy groups can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, allowing for further functionalization of the molecule.

- Cyclization Reactions: The furo[3,2-b]pyridine framework may engage in cyclization reactions to form more complex structures.

The synthesis of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic synthesis techniques:

- Formation of the Furo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Silyl Groups: The tert-butyldimethylsilyloxy and trimethylsilyl groups are introduced using silylation reactions, often employing silyl chlorides or other silylating agents.

- Pyrrolidine Functionalization: The pyrrolidine moiety can be introduced through nucleophilic substitution or coupling reactions with suitable electrophiles.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting specific biological pathways.

- Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

- Analytical Chemistry: It may be used as a standard or reference material in analytical methods.

Interaction studies involving 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine would typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies could employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific proteins.

- In vitro Assays: To evaluate its biological effects on cell lines or isolated enzymes.

Several compounds share structural similarities with 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(tert-butyldimethylsilyloxy)-1H-pyrrole | Pyrrole ring with silyloxy group | Simpler structure; less sterically hindered |

| 4-(trimethylsilyl)pyridine | Pyridine ring with trimethylsilyl group | Lacks the furan component; simpler reactivity |

| 1-(tert-butyldimethylsilyl)-4-methoxybenzene | Aromatic system with silyloxy group | Different functional groups; aromatic stability |

The uniqueness of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine lies in its complex bicyclic structure combined with multiple silyl groups, which may impart distinct chemical properties and biological activities compared to these similar compounds.